

6-Methoxytricin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Methoxytricin**

Cat. No.: **B15576225**

[Get Quote](#)

This technical guide provides an in-depth overview of **6-Methoxytricin**, a naturally occurring methoxyflavone. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, biological activities, and methodologies for its study.

Core Compound Identification

Property	Value	Reference
CAS Number	76015-42-4	[1][2][3][4][5]
Molecular Formula	C18H16O8	[1][3][4]
Molecular Weight	360.31 g/mol	[2][3][4]
Synonyms	4',5,7-Trihydroxy-3',5',6-trimethoxyflavone, 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one	[3][5]

Biological Activities and Potential Therapeutic Applications

6-Methoxytricin belongs to the flavonoid class of compounds, which are known for a wide range of biological activities. While specific studies on **6-Methoxytricin** are limited, the broader

class of methoxyflavones has been extensively studied, revealing significant potential in several therapeutic areas.

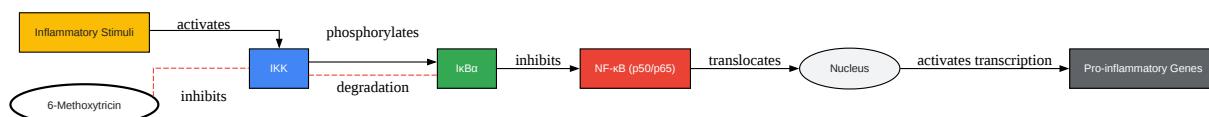
Anti-inflammatory Activity

Methoxyflavones have demonstrated notable anti-inflammatory effects. These compounds can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways. The anti-inflammatory properties of related compounds suggest that **6-Methoxytricin** may also exhibit similar activities, potentially through the inhibition of pro-inflammatory mediators. For instance, 5,7-dimethoxyflavone has been shown to possess anti-inflammatory effects comparable to aspirin in rat paw edema models and can inhibit prostaglandin biosynthesis.[\[6\]](#)

Anticancer Potential

Various methoxyflavones have been investigated for their cytotoxic effects against a range of cancer cell lines. The anticancer mechanisms of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway. Studies on methoxyflavone analogs have shown potent cytotoxic effects on cancer cell lines, including those of the prostate, colon, and liver.[\[4\]](#)[\[7\]](#) For example, 9-methoxycanthin-6-one, another methoxylated natural product, has shown significant in vitro anticancer effects with IC₅₀ values ranging from 3.79 to 15.09 μ M across various cancer cell lines.[\[5\]](#)

Antioxidant Properties

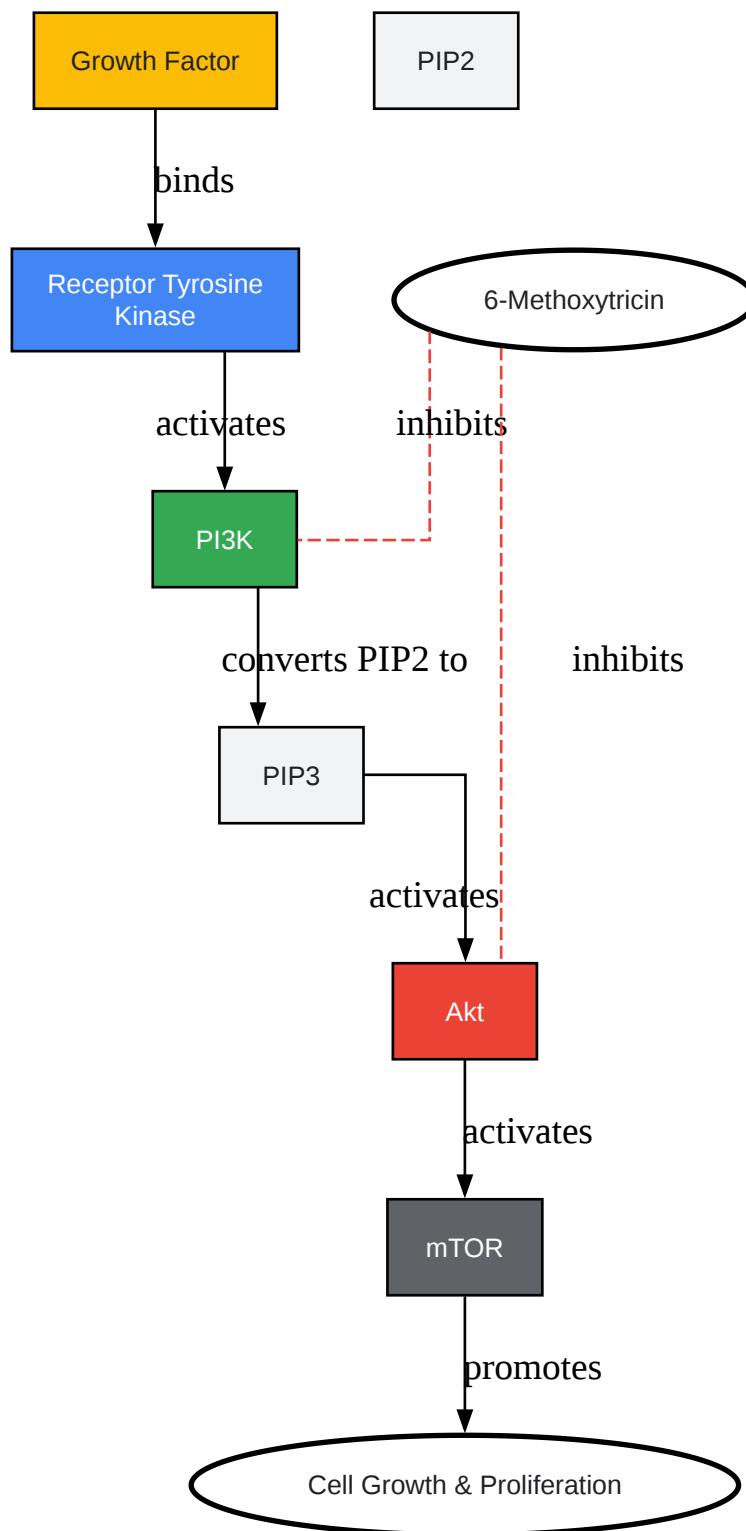

Flavonoids are well-known for their antioxidant capabilities, which are associated with their chemical structure. They can act as free radical scavengers and metal chelators. The antioxidant activity of methoxylated naphthalenic compounds has been demonstrated through various assays, including DPPH radical scavenging and anti-lipid peroxidation assays.[\[1\]](#)

Key Signaling Pathways

The therapeutic effects of methoxyflavones are often linked to their interaction with critical cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκB α , leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Methoxyflavones may inhibit this pathway at various points, thereby reducing the inflammatory response.



[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB signaling pathway by **6-Methoxytricin**.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many types of cancer. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Akt can then activate mTOR, a key regulator of protein synthesis and cell growth. Methoxyflavones may exert their anticancer effects by inhibiting one or more components of this pathway.

[Click to download full resolution via product page](#)

Caption: Postulated inhibitory action of **6-Methoxytricin** on the PI3K/Akt/mTOR pathway.

Experimental Protocols

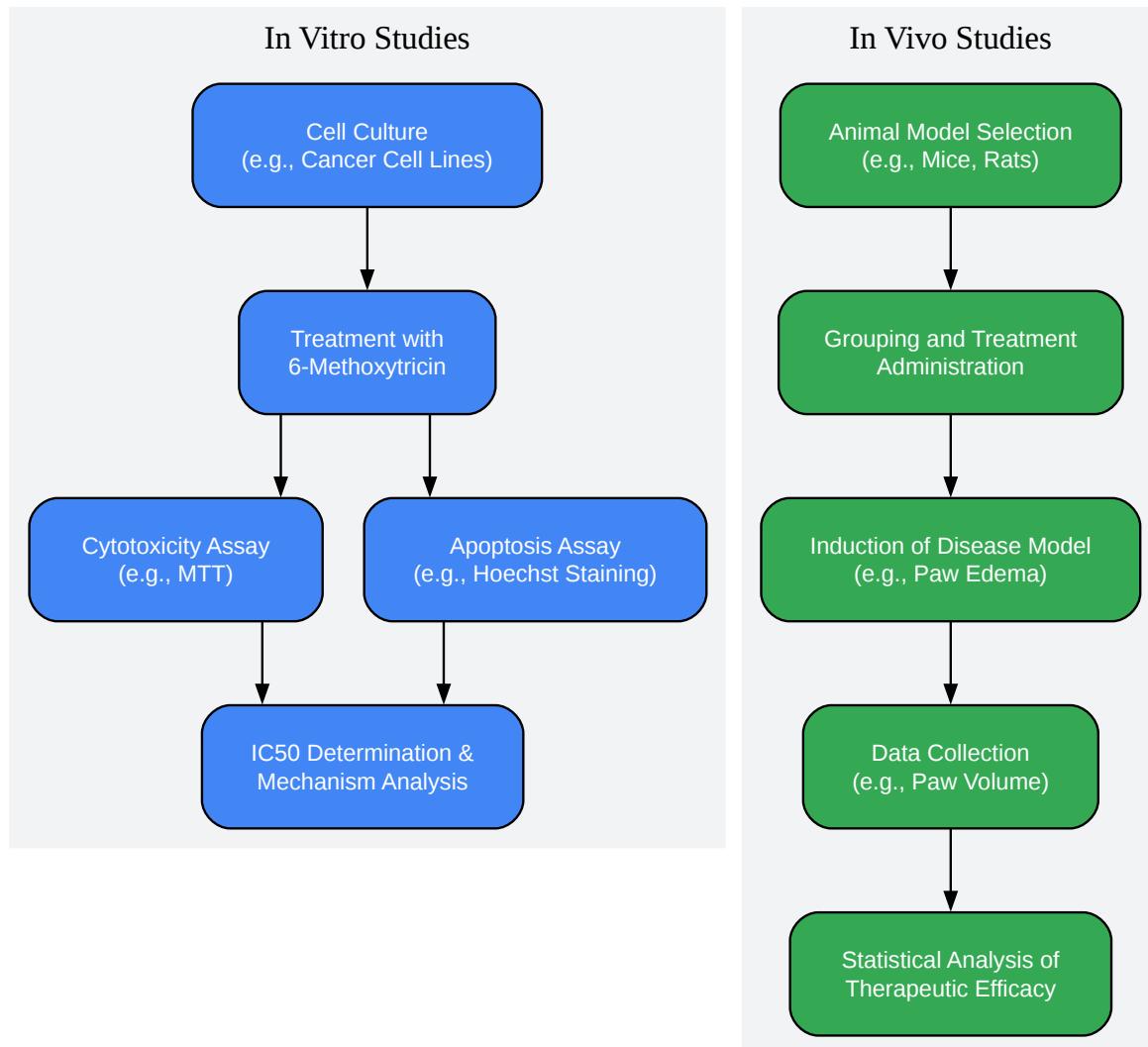
The following are generalized experimental protocols that can be adapted for the investigation of **6-Methoxytricin**, based on methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **6-Methoxytricin** on cancer cell lines.

Methodology:

- Cell Culture: Plate cancer cells (e.g., MCF-7, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **6-Methoxytricin** (e.g., 1-100 μ M) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).


In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory effects of **6-Methoxytricin** in an acute inflammation model.

Methodology:

- Animal Acclimation: Acclimate male ICR mice or Sprague-Dawley rats for one week.
- Grouping: Randomly assign animals to different groups: vehicle control, positive control (e.g., dexamethasone), and **6-Methoxytricin** treatment groups (various doses).
- Pre-treatment: Administer **6-Methoxytricin** or the respective controls intraperitoneally (i.p.) or orally (p.o.) one hour before inducing inflammation.
- Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
- Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preclinical evaluation of **6-Methoxytricin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antioxidative effects of 6-methoxysorigenin and its derivatives from Rhamnus nakaharai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-henanthraquinone from tuberous roots of yam (*Dioscorea batatas*) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from *Eurycoma longifolia* in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- To cite this document: BenchChem. [6-Methoxytricin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15576225#6-methoxytricin-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com